(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Chiral Resolution Stereoselective Synthesis Enantiomeric Purity

Procurement requires strict attention to stereochemistry. This (S)-enantiomer (CAS 790203-84-8) is critical for biological recognition; using the (R)-form or racemate will alter outcomes. The 4-(trifluoromethyl)phenyl group confers essential metabolic stability and enhanced target binding for neurological drug discovery and foldamer research. Verify chiral purity with supplier CoA.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 790203-84-8
Cat. No. B113026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
CAS790203-84-8
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)[O-])[NH3+])C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
InChIKeyABDRZHVLIRZFQO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 790203-84-8) as a Chiral β-Amino Acid Building Block


(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 790203-84-8), also known as (S)-β-(p-trifluoromethylphenyl)alanine or H-β-Phe(4-CF₃)-OH, is a non-proteinogenic, chiral β-amino acid characterized by a (trifluoromethyl)phenyl group at the β-position [1]. It belongs to the class of 3-amino-3-phenylpropanoic acid analogs and is primarily utilized as a specialized building block in research, particularly for the synthesis of fluorinated peptides and peptidomimetics .

Technical Rationale: Why (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is Not a Commodity and Cannot Be Substituted Without Validation


The procurement of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 790203-84-8) is not a straightforward commodity purchase. Simple substitution with its (R)-enantiomer (CAS 774178-39-1), the racemic mixture (CAS 180263-44-9), or non-fluorinated β-phenylalanine analogs will fundamentally alter experimental outcomes. The specific (S)-stereochemistry is critical for the intended biological interactions and chiral molecular recognition . Furthermore, the electron-withdrawing and hydrophobic properties conferred by the 4-(trifluoromethyl)phenyl group are essential for modulating molecular conformation and enhancing metabolic stability, effects that are not replicated by non-fluorinated or differently substituted analogs .

Quantitative Differentiation: Procurement Guide for (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid Versus Comparators


Differentiation 1: Enantiomeric Purity Requirement for Chiral Synthesis and Biological Studies

The procurement of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is predicated on its specific (S)-enantiomeric configuration. Using the (R)-enantiomer (CAS 774178-39-1) or the racemate (CAS 180263-44-9) will yield different biological and chemical results due to the fundamental principles of chiral recognition. While a direct head-to-head biological activity comparison for this specific compound is not widely published, the necessity for enantiopure β-amino acids in generating defined secondary structures in foldamers and ensuring specific interactions with chiral biological targets (like enzymes and receptors) is well-established . The compound is offered with a specified enantiomeric purity (e.g., 98% purity, with chiral integrity confirmed by chiral HPLC or specific rotation) . This is a critical procurement specification absent in a racemic mixture.

Chiral Resolution Stereoselective Synthesis Enantiomeric Purity

Differentiation 2: Electron-Withdrawing Effect of the 4-Trifluoromethyl Group Compared to Non-Fluorinated β-Amino Acid Building Blocks

The 4-(trifluoromethyl)phenyl group in (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid introduces a strong electron-withdrawing effect and increased hydrophobicity compared to non-fluorinated analogs like (S)-3-amino-3-phenylpropanoic acid (β-phenylalanine). This modification alters the acidity (pKa) of the carboxylic acid and amino groups and influences the conformation and stability of peptides incorporating this residue [1]. The trifluoromethyl group contributes unique electronic properties that enhance the compound's reactivity and potential biological activity .

Peptide Chemistry Foldamer Design Physicochemical Properties

Differentiation 3: Suitability for Solid-Phase Peptide Synthesis (SPPS) as a β-Amino Acid

This compound serves as a key β-amino acid building block for Solid-Phase Peptide Synthesis (SPPS). Its free amine and carboxylic acid groups allow for direct incorporation using standard coupling protocols, or after protection with Boc or Fmoc groups (e.g., Boc-(S)-3-amino-3-(4-trifluoromethylphenyl)propionic acid, Fmoc-(S)-3-amino-3-(4-trifluoromethylphenyl)-propionic acid) . In contrast, many other β-amino acid analogs or non-proteinogenic α-amino acids may require different synthetic strategies or are not compatible with standard SPPS resins and deprotection conditions . The compound is widely utilized for creating peptides with enhanced metabolic stability and altered secondary structures .

Solid-Phase Peptide Synthesis SPPS Peptidomimetics

Primary Research and Development Applications for (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 790203-84-8)


Pharmaceutical Development: Design of Metabolically Stable Peptide Therapeutics

This compound is a critical building block for the synthesis of novel peptide-based drugs targeting neurological pathways . The incorporation of this β-amino acid into a peptide backbone confers resistance to proteolytic degradation, a major limitation of natural α-peptides. The trifluoromethyl group further enhances target binding affinity through hydrophobic and electronic interactions. This is directly supported by the compound's defined stereochemistry and its widespread use as a chiral intermediate in pharmaceutical research .

Foldamer Chemistry: Constructing Defined Secondary and Tertiary Structures

The rigid β-amino acid scaffold with a bulky trifluoromethylphenyl substituent is ideal for creating β-peptide foldamers with predictable and stable conformations . These non-natural oligomers are used to probe protein-protein interactions and develop novel biomaterials. The compound's (S)-stereochemistry is essential for dictating the handedness of the resulting helical structures, a property that would be lost or altered if the (R)-enantiomer or racemate were used .

Neuroscience Research: Probing Neurotransmitter Systems

As a β-amino acid analog, it is employed in studies examining neurotransmitter systems, helping researchers understand the role of amino acids in brain function and potential treatments for neurological disorders . The compound's ability to serve as a building block for drugs targeting specific neurological pathways is noted, though direct target engagement data is often proprietary or part of broader structure-activity relationship studies .

Biochemical Assays: Substrate or Inhibitor Development

The compound is used in various biochemical assays to evaluate the activity of enzymes and receptors . As a non-natural amino acid, it can serve as a substrate analog or a precursor to specific enzyme inhibitors. Its unique substitution pattern (β-amino, trifluoromethylphenyl) allows it to probe enzyme active sites with distinct steric and electronic requirements compared to natural α-amino acid substrates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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